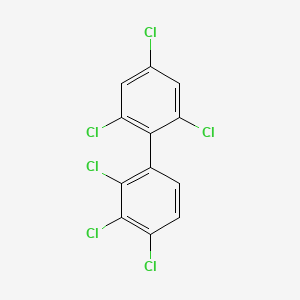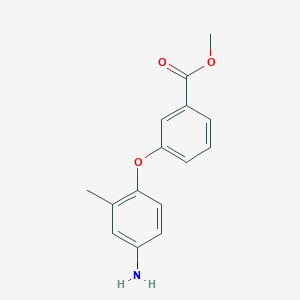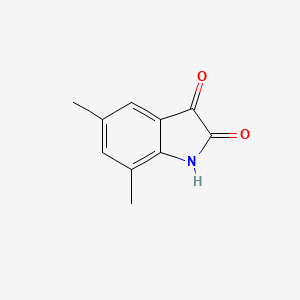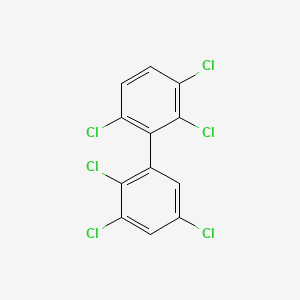
2,2',3,4,4',6'-Hexachlorobiphenyl
Übersicht
Beschreibung
2,2',3,4,4',6'-Hexachlorobiphenyl is a type of chlorinated biphenyl with multiple chlorine atoms attached to the biphenyl structure. While the provided papers do not directly discuss this specific compound, they do provide insights into the general field of chlorinated biphenyls and related compounds. For instance, the shorthand numbering system for chlorobiphenyls is discussed, which could be applied to understand the naming and structure of 2,2',3,4,4',6'-Hexachlorobiphenyl .
Synthesis Analysis
The synthesis of chlorinated biphenyls is not directly addressed in the provided papers. However, the synthesis of related compounds is discussed, such as the preparation of substituted hexa-2,4-diynes through bromination and a copper-catalyzed Grignard reaction, followed by a catalyzed coupling under Hay conditions . This methodology could potentially be adapted for the synthesis of chlorinated biphenyls by substituting the appropriate chlorinated reactants.
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls can be complex due to the presence of multiple chlorine atoms. The papers provided discuss the molecular structures of related compounds, such as the determination of the crystal structure of a chlorinated 2H-chromen-2-one derivative and a dihydroxylated metabolite of dichlorobiphenyl . These studies highlight the importance of X-ray diffraction analysis in determining the conformation and arrangement of substituents in chlorinated aromatic compounds.
Chemical Reactions Analysis
Chemical reactions involving chlorinated biphenyls can include various transformations, such as oxidation. One of the papers describes the oxidation of substituted hexa-2,4-diynes to produce diones . While this reaction is not directly related to 2,2',3,4,4',6'-Hexachlorobiphenyl, it provides an example of how chlorinated aromatic compounds can undergo chemical changes.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls are influenced by their molecular structure. The provided papers do not discuss the properties of 2,2',3,4,4',6'-Hexachlorobiphenyl specifically, but they do provide information on related compounds. For example, the crystal structure and stacking interactions of a chlorinated 2H-chromen-2-one derivative are described , and the intramolecular hydrogen bonding and π-π stacking in a dihydroxylated dichlorobiphenyl are detailed . These interactions can affect the melting point, solubility, and stability of the compounds.
Wissenschaftliche Forschungsanwendungen
Solubility in Supercritical Fluids
Research by Anitescu and Tavlarides (1999) explores the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,4,4',6'-hexachlorobiphenyl, in supercritical fluids. This study is significant for understanding the behavior of PCBs in supercritical carbon dioxide, which could be relevant for environmental remediation technologies (Anitescu & Tavlarides, 1999).
Degradational Indicator
Turrio-Baldassarri et al. (1997) suggest that the ratio of hexachlorobiphenyl congeners, including 2,2',3,4,4',6'-hexachlorobiphenyl, could serve as a degradational and analytical indicator in various biotic matrices. This implies its potential use in environmental studies and pollution monitoring (Turrio-Baldassarri et al., 1997).
Metabolic Activity in Liver
A study by Stonard and Greig (1976) examines the impact of various hexachlorobiphenyl isomers, including 2,2',3,4,4',6'-hexachlorobiphenyl, on hepatic microsomal drug metabolism. This research provides insights into how these compounds interact with liver enzymes, which is crucial for understanding their toxicological effects (Stonard & Greig, 1976).
Enzyme Induction Effects
Püttmann et al. (1989) investigate the induction of drug-metabolizing enzymes by atropisomers of polychlorinated biphenyls, including 2,2',3,4,4',6-hexachlorobiphenyl. This study is significant for understanding the biochemical interactions and potential health implications of PCB exposure (Püttmann et al., 1989).
Distribution and Excretion Patterns
Matthews and Tuey (1980) explore the distribution and excretion patterns of hexachlorobiphenyl isomers, including 2,2',3,4,4',6'-hexachlorobiphenyl, in rats. Their findings are important for understanding how these compounds are processed and eliminated in biological systems (Matthews & Tuey, 1980).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3-trichloro-4-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-3-8(15)10(9(16)4-5)6-1-2-7(14)12(18)11(6)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRGUHRZBZMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074186 | |
| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',6'-Hexachlorobiphenyl | |
CAS RN |
59291-64-4 | |
| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0T35AMK10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)










![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

